Cas no 1157516-62-5 (N-(2-ethylbutyl)-2-methoxypyridin-3-amine)

N-(2-ethylbutyl)-2-methoxypyridin-3-amine is a specialized organic compound featuring a pyridine core substituted with a methoxy group at the 2-position and an amine functionality at the 3-position, further extended by a 2-ethylbutyl chain. This structure imparts unique reactivity and solubility properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The methoxy group enhances electron density, influencing its binding affinity in coordination chemistry, while the branched alkyl chain improves lipophilicity, aiding in membrane permeability. Its well-defined molecular architecture allows for precise modifications, supporting applications in drug discovery and material science. The compound is typically handled under controlled conditions due to its sensitivity.
N-(2-ethylbutyl)-2-methoxypyridin-3-amine structure
1157516-62-5 structure
商品名:N-(2-ethylbutyl)-2-methoxypyridin-3-amine
CAS番号:1157516-62-5
MF:C12H20N2O
メガワット:208.300003051758
CID:5166942

N-(2-ethylbutyl)-2-methoxypyridin-3-amine 化学的及び物理的性質

名前と識別子

    • N-(2-ethylbutyl)-2-methoxypyridin-3-amine
    • 3-Pyridinamine, N-(2-ethylbutyl)-2-methoxy-
    • インチ: 1S/C12H20N2O/c1-4-10(5-2)9-14-11-7-6-8-13-12(11)15-3/h6-8,10,14H,4-5,9H2,1-3H3
    • InChIKey: CQXONLZZLKCQLW-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C(=CC=CN=1)NCC(CC)CC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 160
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 34.2

N-(2-ethylbutyl)-2-methoxypyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-166882-0.5g
N-(2-ethylbutyl)-2-methoxypyridin-3-amine
1157516-62-5
0.5g
$699.0 2023-05-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01012027-1g
N-(2-Ethylbutyl)-2-methoxypyridin-3-amine
1157516-62-5 98%
1g
¥2737.0 2023-04-05
Enamine
EN300-166882-10.0g
N-(2-ethylbutyl)-2-methoxypyridin-3-amine
1157516-62-5
10g
$3131.0 2023-05-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1374015-1g
n-(2-Ethylbutyl)-2-methoxypyridin-3-amine
1157516-62-5 98%
1g
¥3654.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17808-100.0mg
N-(2-ethylbutyl)-2-methoxypyridin-3-amine
1157516-62-5 95%
100.0mg
¥838.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17808-1.0g
N-(2-ethylbutyl)-2-methoxypyridin-3-amine
1157516-62-5 95%
1.0g
¥2792.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17808-5.0g
N-(2-ethylbutyl)-2-methoxypyridin-3-amine
1157516-62-5 95%
5.0g
¥8376.0000 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1374015-10g
n-(2-Ethylbutyl)-2-methoxypyridin-3-amine
1157516-62-5 98%
10g
¥18979.00 2024-08-09
Enamine
EN300-166882-1.0g
N-(2-ethylbutyl)-2-methoxypyridin-3-amine
1157516-62-5
1g
$728.0 2023-05-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17808-10G
N-(2-ethylbutyl)-2-methoxypyridin-3-amine
1157516-62-5 95%
10g
¥ 12,427.00 2023-04-03

N-(2-ethylbutyl)-2-methoxypyridin-3-amine 関連文献

N-(2-ethylbutyl)-2-methoxypyridin-3-amineに関する追加情報

Professional Introduction to N-(2-ethylbutyl)-2-methoxypyridin-3-amine (CAS No. 1157516-62-5)

N-(2-ethylbutyl)-2-methoxypyridin-3-amine, a compound with the chemical identifier CAS No. 1157516-62-5, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, has been explored for its potential applications in drug development and biochemical interactions. The molecular structure of N-(2-ethylbutyl)-2-methoxypyridin-3-amine incorporates a pyridine core, which is a pivotal feature in many bioactive molecules, alongside functional groups that contribute to its distinct chemical properties.

The significance of this compound lies in its versatility as a building block in synthetic chemistry. The presence of both an amine group and an ethylbutyl substituent makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged the reactivity of these functional groups to develop novel derivatives with enhanced pharmacological profiles. In recent years, there has been a growing interest in exploring the therapeutic potential of pyridine-based compounds, particularly those that can modulate enzyme activity or interact with biological targets at the molecular level.

Recent studies have highlighted the importance of N-(2-ethylbutyl)-2-methoxypyridin-3-amine in the development of targeted therapies. For instance, its structural motif has been found to exhibit inhibitory effects on certain enzymes implicated in inflammatory and metabolic disorders. The compound’s ability to interact with specific binding sites on proteins has opened up new avenues for drug design, particularly in the quest to develop more selective and potent inhibitors. The methoxy group in its structure plays a crucial role in modulating the compound’s solubility and bioavailability, making it an attractive candidate for further pharmacokinetic studies.

The synthesis of N-(2-ethylbutyl)-2-methoxypyridin-3-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution, have been employed to achieve high yields and purity. The development of efficient synthetic routes is essential for scaling up production and ensuring the availability of this compound for industrial applications. Researchers have also explored green chemistry principles to minimize waste and improve sustainability in the synthesis process.

In the realm of medicinal chemistry, the exploration of novel scaffolds is crucial for discovering next-generation therapeutics. The pyridine ring in N-(2-ethylbutyl)-2-methoxypyridin-3-amine serves as a privileged structure that has been extensively studied for its biological activity. Computational modeling and virtual screening techniques have been instrumental in identifying potential lead compounds derived from this scaffold. These computational approaches allow researchers to predict binding affinities and optimize molecular properties before conducting expensive wet-lab experiments.

The pharmacological evaluation of N-(2-ethylbutyl)-2-methoxypyridin-3-amine has revealed promising results in preclinical studies. Its interaction with biological targets such as kinases and transcription factors suggests potential applications in oncology and immunomodulation. Additionally, its ability to cross cell membranes makes it a suitable candidate for topical formulations and transdermal delivery systems. These findings underscore the compound’s therapeutic relevance and highlight its potential as a starting point for drug discovery initiatives.

The future direction of research on N-(2-ethylbutyl)-2-methoxypyridin-3-amine includes further exploration of its pharmacological profile and development of novel derivatives with improved efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these endeavors. The integration of cutting-edge technologies such as high-throughput screening and structure-based drug design will be instrumental in unlocking the full therapeutic potential of this compound.

As our understanding of biological systems continues to evolve, compounds like N-(2-ethylbutyl)-2-methoxypyridin-3-amine will play an increasingly important role in addressing complex diseases. Their unique structural features offer opportunities for innovation across multiple therapeutic areas, including neurology, cardiology, and infectious diseases. By harnessing the power of synthetic chemistry and biopharmaceutical research, we can anticipate that this compound will contribute significantly to advancements in medicine.

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清らかである:99%/99%
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